[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone
Description
[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a 1-methylpyrazol-4-yl group, as well as a pyridine ring substituted with an isopropoxy group
Properties
IUPAC Name |
[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12(2)25-17-6-13(4-5-19-17)18(24)22-9-15(11-23)16(10-22)14-7-20-21(3)8-14/h4-8,12,15-16,23H,9-11H2,1-3H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRYBEYVJNFZPT-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)C(=O)N2CC(C(C2)C3=CN(N=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=CC(=C1)C(=O)N2C[C@H]([C@@H](C2)C3=CN(N=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position on the pyrrolidine ring.
Attachment of the 1-Methylpyrazol-4-yl Group: This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is introduced to the pyrrolidine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized separately and then coupled to the pyrrolidine ring through a suitable linker.
Introduction of the Isopropoxy Group: This step typically involves an etherification reaction using isopropanol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.
Substitution: The pyrazole and pyridine rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets may make it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, or anti-infective agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique reactivity may enable the creation of polymers or other advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and pyrazole groups could participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring may engage in π-π stacking or other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone
- [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-ethoxypyridin-4-yl)methanone
Uniqueness
Compared to similar compounds, [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone may exhibit unique reactivity due to the presence of the isopropoxy group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of [(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
